Cas no 396720-30-2 (N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-fluorobenzamide)

N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-fluorobenzamide structure
396720-30-2 structure
商品名:N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-fluorobenzamide
CAS番号:396720-30-2
MF:C20H18FN3OS
メガワット:367.439826488495
CID:6063405
PubChem ID:4125244

N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-fluorobenzamide 化学的及び物理的性質

名前と識別子

    • N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-fluorobenzamide
    • N-(2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
    • Benzamide, N-[2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-fluoro-
    • N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
    • 396720-30-2
    • AKOS024599620
    • N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
    • N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
    • F0778-0065
    • Oprea1_302495
    • インチ: 1S/C20H18FN3OS/c1-12-7-13(2)9-16(8-12)24-19(17-10-26-11-18(17)23-24)22-20(25)14-3-5-15(21)6-4-14/h3-9H,10-11H2,1-2H3,(H,22,25)
    • InChIKey: BNWADZMDVYUFCF-UHFFFAOYSA-N
    • ほほえんだ: C(NC1N(C2=CC(C)=CC(C)=C2)N=C2CSCC2=1)(=O)C1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 367.11546154g/mol
  • どういたいしつりょう: 367.11546154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-fluorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0778-0065-2μmol
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0778-0065-3mg
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0778-0065-4mg
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0778-0065-5mg
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0778-0065-1mg
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0778-0065-40mg
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0778-0065-30mg
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0778-0065-50mg
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0778-0065-15mg
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0778-0065-20μmol
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
396720-30-2 90%+
20μl
$79.0 2023-05-17

N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-fluorobenzamide 関連文献

N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-fluorobenzamideに関する追加情報

Introduction to N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-fluorobenzamide (CAS No. 396720-30-2)

N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-fluorobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 396720-30-2, belongs to a class of molecules that exhibit promising properties for therapeutic applications. The presence of multiple heterocyclic rings, including a thiophene and a pyrazole moiety, contributes to its complex chemical architecture and may underpin its biological efficacy.

The molecular structure of N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-fluorobenzamide is characterized by a fused system of a thiophene ring and a pyrazole ring, which is further substituted with a 4-fluorobenzamide group and a 3,5-dimethylphenyl group. This arrangement creates a diverse array of electronic and steric interactions that can influence the compound's reactivity and biological interactions. The fluorine atom in the 4-fluorobenzamide moiety is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug candidates.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the thieno[3,4-cpyrazol-3-yl] moiety may interact with specific pockets on target proteins, while the 3,5-dimethylphenyl group could provide additional stability through hydrophobic interactions. These insights have been instrumental in guiding the design of novel derivatives with improved pharmacological profiles.

In the realm of drug discovery, the synthesis of structurally complex molecules like N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-fluorobenzamide presents both challenges and opportunities. The synthesis involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the heterocyclic core efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during the synthetic process.

The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. Preliminary in vitro assays have indicated potential activity against various biological targets relevant to human health. For instance, the compound has shown promise in inhibiting enzymes involved in inflammatory pathways, making it a candidate for therapeutic intervention in chronic inflammatory diseases. Furthermore, its interaction with receptors or ion channels could make it valuable in treating neurological disorders.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures can modulate pharmacokinetic properties such as bioavailability and metabolic stability. In the case of N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-fluorobenzamide, the fluorobenzamide moiety is expected to enhance its binding affinity to biological targets while minimizing off-target effects. This balance is crucial for developing drugs with improved therapeutic efficacy and reduced side effects.

As research in this area progresses, interdisciplinary collaboration between synthetic chemists、biologists、and pharmacologists will be essential for translating laboratory findings into clinical applications. The development of high-throughput screening technologies has accelerated the process of identifying promising drug candidates like this one. By leveraging these technologies, researchers can rapidly assess the biological activity of numerous compounds, thereby streamlining the drug discovery pipeline.

The future prospects for N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-y1]-4-fluorobenzamide are bright, with ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Structural modifications based on computational predictions will likely lead to derivatives with enhanced potency、selectivity,and favorable pharmacokinetic profiles。 Additionally, exploring new synthetic routes could reduce production costs and improve scalability, making this compound more accessible for further development。

In conclusion,N-2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-y1]-4-fluorobenzamide (CAS No.396720-30-2) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities。 The integration of cutting-edge synthetic methods、computational modeling、and biological assays has positioned this compound as a valuable candidate for therapeutic development。 As research continues to uncover its potential benefits, it is likely to play an important role in addressing unmet medical needs across various disease areas。

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